Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C24H24N2O6S2. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, 4-nitrobenzoyl chloride, and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro or ester groups, using reagents like sodium methoxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while ester hydrolysis can produce the carboxylic acid derivative .
Scientific Research Applications
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate in the synthesis of therapeutic agents.
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate: A structurally similar compound with different functional groups.
Uniqueness
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H25N3O8S |
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Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O8S/c1-5-36-25(32)16-9-11-18(12-10-16)27-23(31)21-15(4)20(26(33)37-6-2)24(38-21)28-22(30)17-8-7-14(3)19(13-17)29(34)35/h7-13H,5-6H2,1-4H3,(H,27,31)(H,28,30) |
InChI Key |
IIJKTHIJWINLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)OCC)C |
Origin of Product |
United States |
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